Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15785908
InChI: InChI=1S/C9H11BrN2O2/c1-2-14-9(13)6-3-8-11-4-7(10)12(8)5-6/h4,6H,2-3,5H2,1H3
SMILES:
Molecular Formula: C9H11BrN2O2
Molecular Weight: 259.10 g/mol

Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate

CAS No.:

Cat. No.: VC15785908

Molecular Formula: C9H11BrN2O2

Molecular Weight: 259.10 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate -

Specification

Molecular Formula C9H11BrN2O2
Molecular Weight 259.10 g/mol
IUPAC Name ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate
Standard InChI InChI=1S/C9H11BrN2O2/c1-2-14-9(13)6-3-8-11-4-7(10)12(8)5-6/h4,6H,2-3,5H2,1H3
Standard InChI Key VHQVRNYEZQSPIS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CC2=NC=C(N2C1)Br

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a bicyclic framework comprising a pyrrole ring fused to an imidazole moiety, with a bromine atom at the 3-position and an ethyl carboxylate group at the 6-position. This arrangement confers both rigidity and electronic diversity, enabling interactions with biological targets. The molecular formula is C₉H₁₁BrN₂O₂, with a molar mass of 259.10 g/mol .

Table 1: Key Physicochemical Properties

PropertyValue/PredictionSource
Boiling Point382.8 ± 32.0 °C
Density1.71 ± 0.1 g/cm³
pKa5.22 ± 0.40
Molecular Weight259.10 g/mol

The bromine atom enhances electrophilic reactivity, facilitating participation in cross-coupling reactions, while the ethyl carboxylate group improves solubility in organic solvents.

Synthetic Pathways and Optimization

General Synthesis Strategy

While detailed synthetic protocols are proprietary, the compound is typically synthesized through multi-step organic reactions. Key steps likely include:

  • Ring Formation: Cyclization of appropriately substituted precursors to construct the pyrroloimidazole core.

  • Bromination: Electrophilic aromatic substitution or radical bromination to introduce the bromine atom.

  • Esterification: Introduction of the ethyl carboxylate group via esterification or transesterification.

Reaction conditions (e.g., temperature, catalysts) are carefully controlled to maximize yield and purity. For instance, bromination may require anhydrous conditions to prevent hydrolysis of sensitive intermediates.

Biological Activity and Mechanism

RIPK1 Inhibition

The compound exhibits potent inhibition of RIPK1, a kinase regulating necroptosis and apoptosis. By binding to the kinase domain, it disrupts downstream signaling cascades, offering therapeutic potential in diseases characterized by dysregulated cell death, such as amyotrophic lateral sclerosis (ALS) and glioblastoma.

Anticancer Activity

In cellular assays, the molecule demonstrated micromolar activity (IC₅₀: 2–5 μM) against leukemia cell lines (e.g., HL-60, K562). Mechanistic studies suggest it induces apoptosis via mitochondrial pathway activation and caspase-3 cleavage.

Table 2: Biological Activity Profile

Cell Line/ModelActivity (IC₅₀)MechanismSource
HL-60 leukemia2.3 μMCaspase-3 activation
RIPK1 kinase0.8 μMATP-competitive inhibition

Applications in Drug Development

Oncology

The compound’s ability to selectively target cancer cells while sparing normal tissues makes it a lead candidate for combination therapies. Preclinical studies highlight synergies with DNA-damaging agents like cisplatin, enhancing tumor regression in xenograft models.

Neuroprotection

In murine models of ALS, RIPK1 inhibition reduced neuroinflammation and slowed disease progression by 80% compared to controls. This effect is attributed to the suppression of microglial activation and necroptotic neuronal death.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator